3-(3-Methoxybenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photochromic Properties : 3-(3-Methoxybenzoyl)thiophene derivatives, specifically thieno-2H-chromenes, exhibit photochromic behavior. This is characterized by their ability to change color upon exposure to light, making them potential candidates for applications in dyes and pigments (Queiroz et al., 2000).

Synthesis Techniques : Innovative synthesis methods for benzo[b]thiophenes, which include this compound, have been explored. These methods enable efficient production of these compounds, which are crucial in various chemical processes (Kobayashi et al., 2009).

Anticancer Applications : Certain derivatives of benzo[b]thiophenes, such as this compound, have been studied for their potential as anticancer agents. These compounds are shown to have significant effects in inducing cell death (apoptosis), which is a critical pathway in cancer treatment (Romagnoli et al., 2021).

Crystal Structure Analysis : The molecular and crystal structures of methoxybenzo[b]thiophenes have been determined, providing valuable insights into their chemical behavior and potential applications in material science (Mullica et al., 1996).

Neuroprotective Effects : Thiophene derivatives, including those related to this compound, have been synthesized and evaluated for their role as acetylcholinesterase inhibitors. This indicates potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Ismail et al., 2012).

Antioxidant Properties : Some benzo[b]thiophene derivatives demonstrate significant antioxidant properties, which could be leveraged in the development of protective therapies against oxidative stress-related diseases (Queiroz et al., 2007).

Molecular Electronics : Research into the pyrolysis mechanism of benzo[b]thiophene derivatives like this compound contributes to our understanding of their thermal stability, which is essential for applications in molecular electronics and nanotechnology (Li et al., 2021).

Mechanism of Action

Target of Action

3-(3-Methoxybenzoyl)thiophene is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields such as industrial chemistry, material science, and medicinal chemistry . They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Biochemical Analysis

Biochemical Properties

3-(3-Methoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been reported to exhibit kinase inhibition properties, which can affect cell signaling pathways . Additionally, this compound may interact with estrogen receptors, modulating their activity and potentially influencing gene expression . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to possess anti-inflammatory and anti-cancer properties, which can be attributed to their ability to modulate signaling pathways involved in inflammation and cell proliferation . Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be relatively stable under certain conditions, but they may degrade over time, leading to a decrease in their activity . Long-term exposure to this compound in in vitro or in vivo studies has been reported to result in sustained changes in cellular function, such as prolonged inhibition of kinase activity or persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues or organs . Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological effect, while exceeding this threshold may lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the concentration of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name |

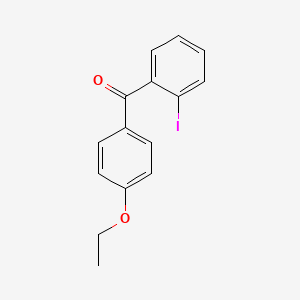

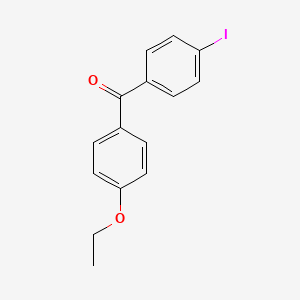

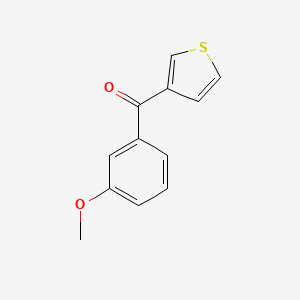

(3-methoxyphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJLYAHYZLZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641826 |

Source

|

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861223-63-4 |

Source

|

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.